BCN-PEG3-Biotin
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Overview
Description
BCN-PEG3-Biotin is a non-cleavable three-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG3-Biotin is synthesized through a series of chemical reactions involving the introduction of a BCN group and a biotin moiety onto a polyethylene glycol backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN group is introduced onto the polyethylene glycol backbone through a reaction with a suitable BCN precursor.
Attachment of Biotin: The biotin moiety is then attached to the polyethylene glycol backbone through a reaction with a biotin precursor
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is purified through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG3-Biotin undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the BCN group with azide-containing molecules
Biotinylation: The biotin moiety can undergo biotinylation reactions with avidin or streptavidin
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst
Biotinylation Reaction: Common reagents include avidin or streptavidin, and the reaction is typically carried out under physiological conditions
Major Products Formed
Scientific Research Applications
BCN-PEG3-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Used for bioconjugation and labeling of biomolecules
Medicine: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Industry: Used in the development of diagnostic assays and biosensors
Mechanism of Action
BCN-PEG3-Biotin exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition: The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage
Biotinylation: The biotin moiety binds to avidin or streptavidin with high affinity, forming a stable biotin-avidin or biotin-streptavidin complex
Comparison with Similar Compounds
BCN-PEG3-Biotin is unique compared to other similar compounds due to its non-cleavable three-unit polyethylene glycol linker and its ability to undergo strain-promoted alkyne-azide cycloaddition. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and a dibenzocyclooctyne group
Amine-PEG3-Biotin: Contains a primary amine group for conjugation
This compound stands out due to its high reactivity and stability, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C29H46N4O7S |
---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N4O7S/c34-26(10-6-5-9-25-27-24(20-41-25)32-28(35)33-27)30-11-13-37-15-17-39-18-16-38-14-12-31-29(36)40-19-23-21-7-3-1-2-4-8-22(21)23/h21-25,27H,3-20H2,(H,30,34)(H,31,36)(H2,32,33,35)/t21-,22+,23?,24-,25-,27-/m0/s1 |
InChI Key |
LZIHJLCCQAFQSO-MSBMMZNKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Origin of Product |
United States |
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